2,5-dimethyl Celecoxib is a derivative of celecoxib that does not inhibit COX-2. It does inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and reduces prostaglandin E2 (PGE2) production in HeLa, A549, and HCA-7 cells. It inhibits proliferation of drug-sensitive RPMI8226 and multidrug-resistant 8226/Dox40 multiple myeloma cells, as well as increases the rate of apoptosis when used at concentrations of 20 and 30 µM. 2,5-dimethyl Celecoxib reduces the expression of survivin, cyclin A, cyclin B, MEK1, and MEK2 in 8226/Dox40 cells. The antiproliferative effect of 2,5-dimethyl celecoxib is independent of mPGES-1 inhibition.
2,5-Dimethyl Celecoxib
CAS No.: 457639-26-8
Cat. No.: VC0515841
Molecular Formula: C18H16F3N3O2S
Molecular Weight: 395.4 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 457639-26-8 |
---|---|
Molecular Formula | C18H16F3N3O2S |
Molecular Weight | 395.4 g/mol |
IUPAC Name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) |
Standard InChI Key | NTFOSUUWGCDXEF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES | CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Development of 2,5-Dimethyl Celecoxib
Structural Modifications and Rational Design
DMC (C₁₈H₁₆F₃N₃O₂S; molecular weight: 395.4 g/mol) is synthesized by introducing methyl groups at the 2 and 5 positions of celecoxib’s phenyl ring, eliminating its ability to bind COX-2’s catalytic domain . This modification preserves the sulfonamide and trifluoromethyl pyrazole moieties critical for anticancer activity while abolishing prostaglandin E2 (PGE2) suppression . The structural divergence is summarized in Table 1.
Table 1: Structural and Functional Comparison of Celecoxib and DMC
Property | Celecoxib | 2,5-Dimethyl Celecoxib |
---|---|---|
COX-2 Inhibition | Yes (IC₅₀: 40 nM) | No (IC₅₀: >100 μM) |
Anticancer Efficacy | COX-2-dependent/independent | COX-2-independent |
Key Targets | Survivin, AKT, Cyclins | ER Stress, JNK, Survivin |
Cardiovascular Risks | High | Negligible |
Pharmacological Advantages Over Celecoxib
The absence of COX-2 inhibition in DMC mitigates thromboembolic risks linked to celecoxib, as evidenced by murine studies showing no adverse cardiac remodeling . Additionally, DMC’s retention of antitumor efficacy in COX-2-negative cancers underscores its utility in broader clinical contexts .
Anticancer Mechanisms of 2,5-Dimethyl Celecoxib
Apoptosis Induction via ER Stress and Mitochondrial Pathways
DMC triggers ER stress by elevating intracellular calcium, upregulating GRP78/BiP and CHOP/GADD153, and activating caspase-4 in glioma and leukemia cells . In Burkitt’s lymphoma, DMC reduces survivin expression by 70%, synergizing with mitochondrial cytochrome c release to amplify apoptosis . Comparatively, DMC exhibits superior pro-apoptotic activity over celecoxib in colorectal cancer (HT-29 cells: IC₅₀ = 23.45 μM vs. 30.41 μM) .
Cell Cycle Arrest and Cyclin Modulation
DMC induces G₁/S phase arrest in leukemia (U937 cells) by downregulating c-Myc and cyclin D1 while upregulating p27 . In nasopharyngeal carcinoma, DMC suppresses cyclin B1 and survivin, correlating with mitotic disruption and polyploidy . These effects are independent of COX-2, as demonstrated by unchanged PGE2 levels in treated cells .
Antiangiogenic Activity in the Tumor Microenvironment
DMC selectively targets tumor-associated endothelial cells (TuBECs), inhibiting proliferation (IC₅₀: 15 μM) and migration (70% reduction) in glioma models . In vivo, DMC reduces microvessel density by 60% in xenografts, surpassing bevacizumab’s efficacy in comparable settings . This activity is mediated through endothelin-1 suppression and ER stress-induced TuBEC cytotoxicity .
Autophagy and ROS/JNK Pathway Activation
In nasopharyngeal carcinoma, DMC stimulates reactive oxygen species (ROS) generation, activating c-Jun N-terminal kinase (JNK) and autophagic flux . Co-treatment with ROS scavenger N-acetyl cysteine (NAC) abrogates 80% of DMC-induced autophagy, highlighting ROS/JNK axis centrality . Dual apoptosis-autophagy induction enhances cytotoxicity, achieving 90% tumor growth inhibition in murine models .
In Vitro and In Vivo Efficacy Across Cancer Types
Table 2: Anticancer Activity of DMC in Preclinical Models
Clinical Implications and Future Directions
Advantages Over Conventional Therapies
DMC’s COX-2-independent mechanism avoids cardiovascular toxicity, enabling long-term administration in chemoprevention . Its dual targeting of tumor cells and vasculature offers combinatorial benefits without overlapping toxicities .
Challenges and Translational Considerations
Despite promising preclinical data, DMC’s pharmacokinetics and optimal dosing remain uncharacterized in humans. Phase I trials are warranted to evaluate bioavailability and toxicity, particularly in populations with pre-existing ER stress comorbidities .
Emerging Therapeutic Combinations
Co-administration with PD-1/PD-L1 inhibitors is theoretically appealing, as DMC’s ER stress activation may enhance immunogenic cell death . Additionally, DMC’s ROS-inducing properties could synergize with radiotherapy in solid tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume